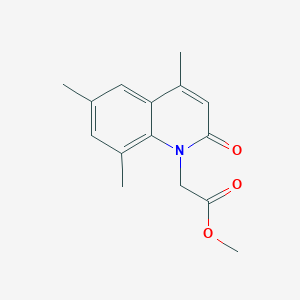
methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate
カタログ番号 B2481218
CAS番号:
890092-46-3
分子量: 259.305
InChIキー: OWXCAYXFXACTBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate belongs to a class of organic compounds known for their complex quinoline structures and diverse chemical properties.
Synthesis Analysis
- A study by Jiang Hong (2006) describes the synthesis of similar methyl trimethyl quinoline derivatives using aromatic aldehydes, dimedone, and methyl acetoacetate under microwave irradiation, offering a method with short reaction time, high yields, and environmental friendliness (Jiang Hong, 2006).
Molecular Structure Analysis
- J. Mague et al. (2017) studied a structurally similar compound, revealing details about the molecular orientation and hydrogen bonding patterns that can be informative for understanding the structural aspects of this compound (J. Mague et al., 2017).
Chemical Reactions and Properties
- A. Saeed et al. (2014) conducted a study on the reactivity of a similar compound, which could give insights into the potential chemical reactions and properties of this compound (A. Saeed et al., 2014).
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and density, can be inferred from similar compounds studied in the literature. For example, the work by M. Pereira et al. (1989) on cyclopalladated compounds provides useful insights into these aspects (M. Pereira et al., 1989).
Chemical Properties Analysis
- The chemical properties, such as reactivity with other compounds, stability, and functional group interactions, can be deduced from studies like that of Yingwen Chen et al. (2017), who explored the synthesis of related isoquinolin derivatives (Yingwen Chen et al., 2017).
科学的研究の応用
Structural Analysis and Synthesis
- The crystal structure and Hirshfeld surface analysis of similar compounds, like ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, provide insight into the molecular interactions and stability of oxoquinoline-based compounds (Baba et al., 2019).
Chemical Synthesis and Characterization
- Research on the synthesis of various quinoline derivatives, such as methyl 2-(quinolin-8-yloxy) acetate, reveals the methods for creating structurally complex and functionally diverse molecules (Saeed et al., 2014).
Antibacterial Properties
- The antibacterial activity of related compounds, like phenyl-2-(4-{(N-(2,2,4-trimethyl-7-phenoxy-1,2-dihydroquinolin-6-yl)methylsulfonamido) methyl}-1H-1,2,3-triazol-1-yl)acetate, highlights the potential of oxoquinolin derivatives in combating bacterial infections (Sri et al., 2014).
Novel Derivatives and Medical Research
- The creation of novel hydrazone derivatives from compounds like methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, used in medical research for developing new therapeutic agents, demonstrates the versatility of oxoquinoline compounds (Al-ALAAF & Al-iraqi, 2021).
Radical-Scavenging Activity
- Studies on the radical-scavenging and antimicrobial activities of quinoline derivatives, like (2-chloroquinolin-3-yl)methyl acetate, contribute to the understanding of their potential antioxidant properties (Tabassum et al., 2014).
Application in Osteoarthritis Research
- A compound with a similar structure, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, has been identified as a potential drug candidate targeting MMP and ADAMTS in osteoarthritis research, underscoring the therapeutic potential of oxoquinoline derivatives (Inagaki et al., 2022).
Safety and Hazards
特性
IUPAC Name |
methyl 2-(4,6,8-trimethyl-2-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-5-11(3)15-12(6-9)10(2)7-13(17)16(15)8-14(18)19-4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXCAYXFXACTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)N2CC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-methoxy-N-propan-2-ylpropanamide
128535-74-0

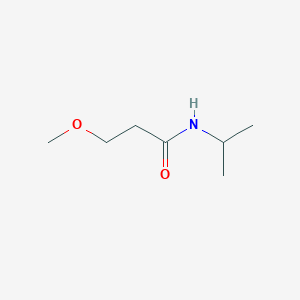
![methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2481137.png)

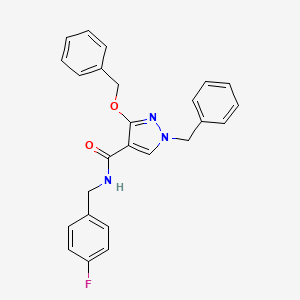
![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)
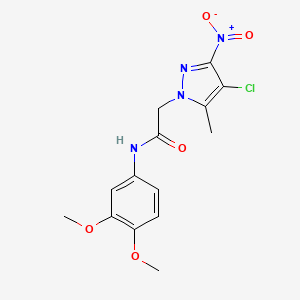

![8-chloro-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2481148.png)
![Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2481149.png)
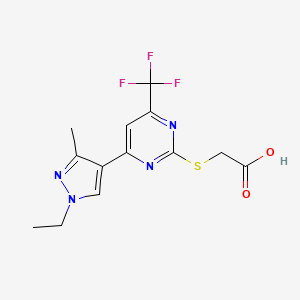
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid](/img/structure/B2481152.png)

![2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2481155.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2481156.png)